2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, as well as a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of pyridine derivatives with different substituents.
Scientific Research Applications
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with bromine and trifluoromethyl substitutions, such as:
- 3-Bromopyridine
- 4-(Trifluoromethyl)pyridine
- Pyrrolidine derivatives with various substituents
Uniqueness
What sets 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine apart is the combination of its structural features, which confer unique chemical properties. The presence of both bromine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O/c16-12-8-20-6-3-13(12)23-10-4-7-22(9-10)14-11(15(17,18)19)2-1-5-21-14/h1-3,5-6,8,10H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCFNNXZDCGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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